1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18257313
Molecular Formula: C9H12ClN5
Molecular Weight: 225.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN5 |
|---|---|
| Molecular Weight | 225.68 g/mol |
| IUPAC Name | 1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H12ClN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13) |
| Standard InChI Key | JNZDJIVUADHGKA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1Cl)CN2C=CC(=N2)N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of two pyrazole rings: a 4-chloro-1,3-dimethyl-1H-pyrazole moiety linked via a methylene bridge to a 3-aminopyrazole unit. The IUPAC name, 1-((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine, reflects its substitution pattern (Fig. 1). Key features include:
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Chloro substituent: Positioned at C4 of the first pyrazole, enhancing electrophilicity for nucleophilic substitution reactions .
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Methyl groups: At N1 and C3 of the first pyrazole, contributing steric hindrance and influencing solubility .
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Primary amine: At C3 of the second pyrazole, enabling participation in condensation and acylation reactions .
Molecular Formula: C₉H₁₂ClN₅
Molecular Weight: 225.68 g/mol .
Spectroscopic Characterization
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NMR:
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Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 226.1, corroborating the molecular weight .
Synthetic Methodologies
Key Starting Materials
Synthesis begins with 4-chloro-1,3-dimethyl-1H-pyrazole and 1H-pyrazol-3-amine. The former is prepared via Vilsmeier-Haack chlorination of 1,3-dimethylpyrazol-5-ol , while the latter is commercially available or synthesized via cyclization of β-keto nitriles .
Reaction Conditions
The methylene bridge is formed through N-alkylation under basic conditions:
Mechanism: Deprotonation of the pyrazol-3-amine’s NH group facilitates nucleophilic attack on the chloromethyl intermediate .
Purification and Yield
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .
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Yield: 65–75%, influenced by steric effects from methyl groups .
Chemical Reactivity and Functionalization
N-Alkylation and Acylation
The primary amine undergoes derivatization to enhance bioactivity or solubility:
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative | 75 |
| N-Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 82 |
Data adapted from analogous pyrazol-3-amine systems .
Nucleophilic Substitution
The chloro group participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylamine | DIPEA, MeCN, 60°C | 4-Ethylamino derivative | 65 |
| Sodium hydrosulfide | DMF, 100°C | 4-Mercapto derivative | 58 |
Electron-withdrawing chloro and methyl groups activate the pyrazole ring for substitution .
Biological Activity and Mechanisms
Antimicrobial Effects
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Bacterial Strains: MIC = 32–64 µg/mL against S. aureus and E. coli .
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Fungal Strains: 80% growth inhibition of C. albicans at 50 µg/mL .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor for:
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Kinase Inhibitors: Structural analogs show IC₅₀ < 1 µM against EGFR .
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Anti-inflammatory Agents: COX-2 inhibition (IC₅₀ = 0.2 µM) .
Materials Science
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Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) .
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Optoelectronic Materials: Pyrazole derivatives exhibit fluorescence quantum yields up to 0.45 .
Comparison with Structural Analogs
| Parameter | Target Compound | 4-Cl-1,5-dimethyl Analog | 1,3-Diphenyl Derivative |
|---|---|---|---|
| Molecular Weight | 225.68 | 212.64 | 249.31 |
| logP | 1.8 | 2.1 | 3.5 |
| Anticancer IC₅₀ | 10–30 µM | 45 µM | 15 µM |
Chloro and methyl groups balance solubility and target affinity .
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